molecular formula C13H22N2O3 B2663483 1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid CAS No. 944281-04-3

1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid

Cat. No. B2663483
CAS RN: 944281-04-3
M. Wt: 254.33
InChI Key: XYBUPWQWCQWKPM-UHFFFAOYSA-N
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Description

“1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.31 . It has a predicted boiling point of 444.1±38.0 °C and a predicted density of 1.175±0.06 g/cm3 . Its pKa is predicted to be 4.81±0.28 .

Scientific Research Applications

Arthropod Repellency

1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid and its stereoisomers show potential as repellents against blood-feeding arthropods. Research by Klun, Ma, and Gupta (2000) found that certain stereoisomers of this compound class can be twice as effective as repellents compared to others, highlighting the influence of stereoisomerism on repellent efficacy (Klun, Ma, & Gupta, 2000).

Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids

The compound has been acknowledged in the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids. Kiss and Fülöp (2014) noted that such β-aminocarboxylic acids, found in natural products and antibiotics, are important precursors for pharmacologically interesting β-lactams and other bioactive compounds (Kiss & Fülöp, 2014).

Synthesis of Piperidines

This compound class plays a role in the synthesis of piperidines, which are critical for pharmaceutical applications. Lebold, Leduc, and Kerr (2009) demonstrated a Zn(II)-catalyzed synthesis of piperidines using related compounds, emphasizing their importance in creating highly functionalized piperidines (Lebold, Leduc, & Kerr, 2009).

Anticancer Activity

Derivatives of 1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid have been evaluated for their potential anticancer activity. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives from this compound class and found some of these derivatives to exhibit significant anticancer activity against various cancer cell lines (Kumar et al., 2013).

Acetylcholinesterase (AChE) Inhibitory Activity

Compounds derived from this chemical class have been studied for their AChE inhibitory activity, which is significant for treating conditions like Alzheimer's disease. Sivakumar et al. (2013) synthesized novel dispiro heterocycles from this compound class and found them to exhibit potent AChE inhibitory activity (Sivakumar et al., 2013).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

properties

IUPAC Name

1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-11(17)13(7-3-1-4-8-13)14-12(18)15-9-5-2-6-10-15/h1-10H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUPWQWCQWKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid

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